aceticacid,tert-butylN-(1-carbamimidoylcyclohexyl)carbamate
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Overview
Description
Acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is a chemical compound with the molecular formula C12H23N3O2.C2H4O2 and a molecular weight of 301.39 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a carbamimidoyl group, and a cyclohexyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclohexyl isocyanate in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include a temperature range of 25-30°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate involves its interaction with specific molecular targets. The compound acts as a carbamate protecting group for amines, which is crucial in peptide synthesis. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The compound is cleaved under acidic conditions, releasing the free amine and forming a stable carbocation .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate: Similar structure but with a different substituent on the cyclohexyl ring.
Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
Acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is unique due to its specific combination of functional groups and its ability to act as a versatile protecting group in organic synthesis. Its structure provides stability and reactivity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
acetic acid;tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.C2H4O2/c1-11(2,3)17-10(16)15-12(9(13)14)7-5-4-6-8-12;1-2(3)4/h4-8H2,1-3H3,(H3,13,14)(H,15,16);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOJKQSHKOXBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CCCCC1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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